REACTION_SMILES
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[Br:10][CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17].[CH3:23][CH2:24][OH:25].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1.[Na+:22].[O-:18][C:19]([OH:20])=[O:21]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1)[CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)Nc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[Br:10][CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17].[CH3:23][CH2:24][OH:25].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1.[Na+:22].[O-:18][C:19]([OH:20])=[O:21]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1)[CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Cl)c(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(C)Nc1ccc(Cl)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |